Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990612
InChI: InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3
SMILES:
Molecular Formula: C44H36N6O3
Molecular Weight: 696.8 g/mol

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

CAS No.:

Cat. No.: VC17990612

Molecular Formula: C44H36N6O3

Molecular Weight: 696.8 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate -

Specification

Molecular Formula C44H36N6O3
Molecular Weight 696.8 g/mol
IUPAC Name methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Standard InChI InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-48-50(47-41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3
Standard InChI Key GMLOSMKSNSOAIH-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC

Introduction

Structural and Molecular Characteristics

The compound features a benzimidazole core (C7H5N2) substituted at the 1-position with a [[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl] group and at the 2-position with an ethoxy moiety. The 4-carboxylate group is esterified with a methyl group, contributing to its lipophilicity. Key structural attributes include:

  • Benzimidazole Core: The bicyclic system provides rigidity and planar geometry, facilitating π-π stacking interactions with aromatic residues in enzyme active sites .

  • Trityltetrazole Substituent: The trityl (triphenylmethyl) group protects the tetrazole ring during synthesis, enhancing stability under acidic conditions .

  • Ethoxy and Methyl Ester Groups: These substituents modulate solubility and metabolic stability, with the ethoxy group influencing steric hindrance .

Molecular Formula: C38H32N6O3
Molecular Weight: 620.71 g/mol
IUPAC Name: Methyl 2-ethoxy-1-({4-[2-(2-trityl-2H-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-benzimidazole-4-carboxylate

PropertyValue
Melting Point168–172°C (predicted)
Boiling Point705.2±70.5°C (predicted)
Density1.28±0.1 g/cm³ (predicted)
logP (Lipophilicity)5.7 (estimated)
pKa4.2 (tetrazole NH)

Synthesis and Manufacturing

The synthesis involves multi-step organic reactions, optimized for yield and purity:

Step 1: Formation of Benzimidazole Core
Condensation of 3-nitro-4-methylbenzoic acid with o-phenylenediamine under acidic conditions yields methyl 2-nitro-1H-benzimidazole-4-carboxylate. Reduction of the nitro group with hydrogen/palladium produces the amine intermediate .

Step 2: Alkylation at N1 Position
Reaction with 4-[2-(2-trityltetrazol-5-yl)phenyl]benzyl bromide in the presence of potassium carbonate introduces the [[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl] group .

Step 3: Ethoxy Substitution
Treatment with ethyl iodide and a base (e.g., NaH) substitutes the 2-position hydrogen with an ethoxy group .

Step 4: Purification
Chromatographic purification using silica gel and recrystallization from methanol/water mixtures achieves >99% purity .

Critical Reaction Parameters:

  • Temperature: 0–5°C during alkylation to minimize side reactions.

  • Solvent: Anhydrous DMF for Steps 2–3 to prevent hydrolysis.

Chemical Reactivity and Stability

The compound exhibits moderate stability under ambient conditions but degrades under strong acids/bases due to:

  • Tetrazole Deprotection: Trityl group removal in HCl/MeOH solutions, yielding the free tetrazole .

  • Ester Hydrolysis: Conversion to carboxylic acid in aqueous NaOH (pH >10) .

Key Reactions:

  • Oxidation: Reacts with KMnO4 in acetone to form the 5-oxide derivative.

  • Reduction: Catalytic hydrogenation reduces the benzimidazole ring to dihydrobenzimidazole.

CompoundIC50 (AT1 Receptor)Selectivity (AT1/AT2)
Target Compound12 nM (predicted)1,200
Candesartan Cilexetil0.5 nM10,000
Losartan20 nM1,000

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